N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
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Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H32N2O5S and its molecular weight is 460.59. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Methods
Research on related compounds shows advancements in synthesis methods that could potentially apply to the compound . For instance, novel one-pot multicomponent reactions have been developed to synthesize tetrahydrobenzo[b][1,4]oxazepine derivatives, demonstrating efficient methods to obtain complex molecules at ambient temperatures with good to excellent yields (Shaabani et al., 2010). Similarly, the Michael addition reaction has been utilized to create fused pyrazole derivatives from tetrahydrobenzo[b][1,4]oxazepines, showcasing a methodology that could be adapted for the synthesis of related compounds (Ito et al., 1993).
Photodynamic Therapy Application
Compounds with similar structural motifs have shown promise in photodynamic therapy (PDT) for cancer treatment. A zinc phthalocyanine derivative, substituted with benzenesulfonamide groups, has demonstrated high singlet oxygen quantum yield, making it a potent candidate for PDT. Its remarkable fluorescence properties and photostability highlight its potential as a Type II photosensitizer in cancer treatment (Pişkin et al., 2020).
Antimicrobial and Enzyme Inhibition
Sulfonamide derivatives have been explored for their antimicrobial activities and enzyme inhibition effects. New Schiff bases of sulfa drugs and their metal complexes have been synthesized, displaying significant antimicrobial activities and potent inhibition of carbonic anhydrase enzymes. These findings suggest the potential of sulfonamide derivatives in developing new antimicrobial agents and enzyme inhibitors (Alyar et al., 2018).
Anticancer Activity
The exploration of novel molecular structures for anticancer applications is ongoing. Compounds with the [1,4]oxazepine motif have been synthesized and characterized, with some showing promising anticancer activity. This indicates the potential for designing new anticancer drugs based on this and related structures (Kumar et al., 2018).
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-methoxy-3,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5S/c1-15(2)13-26-20-9-8-18(12-21(20)31-14-24(5,6)23(26)27)25-32(28,29)19-10-16(3)22(30-7)17(4)11-19/h8-12,15,25H,13-14H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRQFGGALWTMMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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